molecular formula C16H10F3NO B3031334 2-Phenyl-8-trifluoromethyl-4-quinolinol CAS No. 253264-95-8

2-Phenyl-8-trifluoromethyl-4-quinolinol

Cat. No.: B3031334
CAS No.: 253264-95-8
M. Wt: 289.25 g/mol
InChI Key: QOLQFIRCIQFPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Research

The quinoline ring system, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. nih.gov The versatility of the quinoline core allows for functionalization at numerous positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. jelsciences.com This adaptability has led to the development of quinoline-based agents with diverse therapeutic applications. wikipedia.org

The unique structural features of quinoline allow it to interact with various biological targets through mechanisms such as DNA intercalation, enzyme inhibition, and receptor binding. mdpi.com Consequently, quinoline derivatives have been successfully developed as potent therapeutic agents across several disease categories. hovione.com The ongoing exploration of this scaffold continues to yield novel compounds with promising activities, cementing its importance in contemporary drug discovery and development. wikipedia.org

Table 1: Selected Biological Activities of Quinoline Derivatives :--

Activity Category Description References
Anticancer Inhibition of cancer cell growth, invasion, and migration, as well as induction of apoptosis. wikipedia.org mdpi.comwikipedia.org
Antimalarial Historically significant, with compounds like quinine (B1679958) and chloroquine (B1663885) being foundational treatments. nih.gov
Antibacterial Activity against a range of bacteria, including mechanisms like efflux pump inhibition. nih.govnih.gov nih.govnih.gov
Antiviral Inhibition of various viruses, with some derivatives showing broad-spectrum anti-coronavirus activity. mdpi.comnih.gov mdpi.comnih.gov
Anti-inflammatory Modulation of inflammatory pathways. mdpi.comnih.gov mdpi.comnih.gov
Antifungal Efficacy against various fungal pathogens. nih.govontosight.ai nih.govontosight.ai
Anticonvulsant Activity related to the central nervous system. nih.govwikipedia.org nih.govwikipedia.org

Historical Context and Evolution of Substituted Quinolines in Academic Exploration

The history of quinoline chemistry dates back to 1834 when it was first extracted from coal tar. A significant milestone in its academic exploration was the development of synthetic methods, which allowed for the systematic creation and study of its derivatives. Key early syntheses like the Skraup (1880) and Doebner-von Miller (1881) reactions provided pathways to the quinoline core from simple aniline (B41778) precursors, opening the door for extensive research into substituted variants. researchgate.netnih.gov

The therapeutic potential of quinolines was famously realized with the use of quinine, an alkaloid extracted from cinchona bark, as the first effective treatment for malaria. This discovery spurred intensive research efforts throughout the 20th century to synthesize analogues with improved efficacy and safety, leading to the development of cornerstone antimalarial drugs such as chloroquine in the 1940s. This era marked a shift from relying on natural sources to the rational design of synthetic substituted quinolines for specific therapeutic purposes. Academic exploration expanded beyond antimalarials to investigate other biological activities, leading to the discovery of quinoline-based compounds with antibacterial, anticancer, and anti-inflammatory properties. hovione.comnih.gov This evolution from a simple coal tar derivative to a foundational scaffold in medicinal chemistry highlights the enduring importance of substituted quinolines in scientific research.

Table 2: Key Milestones in the Evolution of Substituted Quinolines :--

Era/Year Development Significance
1834 First extraction of quinoline from coal tar. Discovery of the core quinoline structure.
1880s Development of foundational synthetic methods (e.g., Skraup, Doebner-von Miller). Enabled systematic synthesis and study of substituted quinolines. nih.gov
1940s Synthesis and widespread use of Chloroquine. Revolutionized malaria treatment and showcased the power of synthetic quinoline drug design.
1940s-Present Studies on 2- and 4-substituted quinolines. Exploration of diverse substitution patterns to modulate biological activity. researchgate.net

Rationale and Research Imperatives for 2-Phenyl-8-trifluoromethyl-4-quinolinol and its Analogues

The specific substitution pattern of this compound is the result of strategic molecular design, where each substituent is chosen to impart specific, advantageous properties to the quinoline scaffold. The rationale for investigating this compound and its analogues is rooted in established principles of medicinal chemistry and structure-activity relationships (SAR).

The 2-phenyl group is a critical feature. The 2-position of the quinoline ring is a common site for substitution, and the introduction of an aromatic ring like phenyl can significantly influence the molecule's biological profile. researchgate.net The phenyl group can participate in crucial binding interactions with biological targets, such as pi-stacking, and serves as a versatile anchor for further functionalization to fine-tune activity. Research on various 2-phenylquinoline (B181262) derivatives has demonstrated their potential as, for example, broad-spectrum antiviral agents and potent inhibitors of bacterial efflux pumps, which contribute to multidrug resistance. nih.govnih.gov The 2-phenylquinoline scaffold is considered a privileged structure for imparting specific biological activities. nih.gov

The 8-trifluoromethyl (-CF3) group is another key component, incorporated for its well-documented benefits in drug design. jelsciences.comwikipedia.org The trifluoromethyl group is a strong electron-withdrawing substituent with high metabolic stability. mdpi.comwikipedia.org Its inclusion in a drug candidate can offer several advantages:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability. mdpi.comwikipedia.org

Increased Lipophilicity : The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins. mdpi.com

The combination of the 2-phenyl and 8-trifluoromethyl substituents on the 4-quinolinol core creates a molecule with a unique profile. The research imperative is to explore how these specific substitutions synergize to produce novel biological activities. The 4-hydroxy group provides a key hydrogen bonding donor/acceptor site, while the phenyl and trifluoromethyl groups modulate the molecule's shape, electronic character, and metabolic stability. Investigating this compound and its analogues allows researchers to build more comprehensive SAR models for the development of new, highly targeted therapeutic agents.

Table of Mentioned Chemical Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-8-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)12-8-4-7-11-14(21)9-13(20-15(11)12)10-5-2-1-3-6-10/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLQFIRCIQFPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590620
Record name 2-Phenyl-8-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253264-95-8
Record name 2-Phenyl-8-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Spectroscopic and Analytical Characterization for Academic Research

Vibrational Spectroscopy for Functional Group Analysis

No experimental Fourier-Transform Infrared (FT-IR) or Raman spectra are available to detail the characteristic vibrational frequencies of the functional groups (such as O-H, C=C, C-N, C-F) present in the molecule.

Without access to peer-reviewed studies containing this specific analytical information, a scientifically rigorous and accurate article meeting the requested instructions cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. libretexts.org When a molecule absorbs light in this region, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like 2-Phenyl-8-trifluoromethyl-4-quinolinol, the most common transitions are π → π* and n → π*. libretexts.orgyoutube.com

The extended conjugated π system of the quinoline (B57606) and phenyl rings is expected to result in strong absorption bands in the UV region. lumenlearning.com The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. libretexts.org These values are sensitive to the molecular structure and the solvent used, with shifts to longer wavelengths (red shift) or shorter wavelengths (blue shift) providing insights into the electronic environment of the chromophore. libretexts.org

Table 2: Expected UV-Vis Absorption Data for Aromatic Systems

Transition TypeTypical λmax Range (nm)Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹)
π → π200 - 4001,000 - 50,000
n → π300 - 50010 - 1,000

Note: These are general ranges for the types of electronic transitions expected in this compound.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and its packing in the solid state. mdpi.com This technique provides accurate bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. nih.govnih.gov For quinoline derivatives, XRD studies can reveal details about the planarity of the ring systems and the orientation of the phenyl and trifluoromethyl substituents. researchgate.netmdpi.com Furthermore, analysis of the crystal packing can identify intermolecular interactions such as hydrogen bonding and π-π stacking, which influence the physical properties of the compound. mdpi.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. libretexts.orgnih.gov

Thin-layer chromatography is a rapid and convenient method for qualitative analysis. libretexts.orgumich.edu It is used to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). youtube.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the progress of a reaction can be monitored by observing the disappearance of starting materials and the appearance of the product spot. umich.edu The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification purposes. youtube.com

Liquid chromatography-mass spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is highly sensitive and provides both retention time data from the LC and mass-to-charge ratio (m/z) information from the MS. nih.gov LC-MS is invaluable for confirming the identity of the synthesized this compound by providing its molecular weight. nih.govresearchgate.net It is also a powerful tool for assessing the purity of the final compound and for identifying any byproducts or impurities present in the reaction mixture. nih.gov

Structure Activity Relationship Sar Studies of 2 Phenyl 8 Trifluoromethyl 4 Quinolinol and Its Analogues

Positional Effects of Trifluoromethyl and Phenyl Substituents on Biological Activity

The specific placement and nature of substituents on the quinoline (B57606) ring are critical determinants of a molecule's interaction with biological targets. For analogues of 2-Phenyl-8-trifluoromethyl-4-quinolinol, the phenyl, trifluoromethyl, and hydroxyl groups are of primary importance.

The presence of an aryl group, such as phenyl, at the C-2 position of the quinoline core is a common strategy in drug design. Research on related heterocyclic systems, like quinazolines, has shown that the substitution of aryl moieties at the C-2 position can lead to improved biological activities. For instance, in a series of pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives, a phenyl substituent at the 2-position was found to yield submicromolar inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov

Further SAR studies on quinoline-based PRMT5 inhibitors demonstrated the importance of substituents within the C-2 phenyl group itself. Exploration of different substitutions on this phenyl ring was a key strategy in improving cellular potency and selectivity, ultimately leading to the identification of drug candidates. acs.org This suggests that the C-2 phenyl ring is not just a bulky substituent but a key interaction point that can be fine-tuned to optimize biological activity.

Compound SeriesC-2 SubstituentTargetFinding
Pyrazolo[1,5-a]quinazolin-5(4H)-onesPhenylPARP-1Provided submicromolar inhibitors. nih.gov
Quinoline-based InhibitorsSubstituted PhenylPRMT5Modifications on the phenyl ring improved cellular potency and selectivity. acs.org

The trifluoromethyl (CF3) group is a crucial substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. mdpi.com When incorporated into a molecule, the CF3 group can enhance lipophilicity, improve metabolic stability, and increase binding affinity. mdpi.comresearchgate.net Its strong electron-withdrawing nature can significantly alter the electronic characteristics of the aromatic ring to which it is attached. nih.gov

In the context of the quinoline scaffold, an 8-trifluoromethyl substitution has been shown to be beneficial. A study on 8-(trifluoromethyl)-substituted quinolones found that while their in vitro antibacterial activity was less than their 6,8-difluoro analogues, they demonstrated comparable or improved efficacy in vivo against certain bacterial strains like Streptococcus pyogenes and Streptococcus pneumoniae. nih.gov Importantly, these 8-trifluoromethyl analogues exhibited greater phototolerance compared to the corresponding 6,8-difluoroquinolones, indicating a reduced risk of phototoxicity. nih.gov The CF3 group at C-8 thus offers a way to maintain or enhance biological activity while improving safety profiles. The substitution of a methyl group with a trifluoromethyl group can sometimes increase biological activity by an order of magnitude, often driven by favorable electrostatic or solvation free energy changes. acs.orgsemanticscholar.org

Compound SeriesC-8 SubstituentKey Findings
QuinolonesTrifluoromethylComparable in vivo efficacy to 6,8-difluoro series; up to 10-fold improvement vs. ciprofloxacin (B1669076) counterparts against certain streptococci. nih.gov
QuinolonesTrifluoromethylHigher phototolerance (reduced phototoxic risk) compared to 6,8-difluoroquinolones. nih.gov

The hydroxyl (-OH) group is a fundamental functional group in drug discovery, capable of profoundly influencing a molecule's properties. hyphadiscovery.com It can act as both a hydrogen bond donor and acceptor, forming critical interactions with biological targets that can enhance binding affinity. researchgate.net The position of the hydroxyl group is critical, as it affects hydrogen-bonding capacity and lipophilicity, which in turn can alter receptor affinity. researchgate.net

In quinoline-related structures, the C-4 hydroxyl group is pivotal. It is part of the 4-quinolone (or quinolin-4-ol) tautomeric system, which is a privileged scaffold in medicinal chemistry. The hydroxyl group at the C-4 position can influence the reactivity and binding of the entire molecule. Studies on related systems have shown that the protection or modification of a C-4 hydroxyl group significantly affects the molecule's reactivity. nih.gov Although the C-4 hydroxyl group's ability to interact with free radicals may be limited if it is involved in a strong intramolecular hydrogen bond with an adjacent carbonyl oxygen, its presence is often essential for the molecule's primary biological function through other interaction mechanisms. mdpi.com

Impact of Quinoline Core Modifications on SAR

Beyond the immediate substituents, modifications to the quinoline core itself, either by altering substitution patterns or by fusing other ring systems, provide additional avenues for optimizing biological activity.

The biological activity of quinoline derivatives is highly sensitive to the nature and position of other substituents on the ring. mdpi.com For instance, in a series of tacrine-quinoline hybrids, introducing a 5-fluoro group on an 8-hydroxyquinoline (B1678124) moiety led to the most potent butyrylcholinesterase (BuChE) inhibition and improved acetylcholinesterase (AChE) inhibition. In contrast, a 5,7-dichloro substitution significantly reduced activity, possibly due to steric hindrance or unfavorable electronic effects. mdpi.com

Similarly, moving the attachment point of a linker from the C-2 position to the C-5 position of the quinoline ring resulted in a significant drop in activity, highlighting the geometric importance of substituent placement for optimal interaction with the target site. mdpi.com These findings underscore that even minor changes to the substitution pattern on the quinoline core can lead to major differences in biological activity, emphasizing the importance of electronic and steric parameters of the substituents. nih.gov

Base ScaffoldRing SubstitutionEffect on Activity
8-Hydroxyquinoline Hybrid5-FluoroMost potent BuChE inhibition, improved AChE inhibition. mdpi.com
8-Hydroxyquinoline Hybrid5,7-DichloroMarkedly reduced activity. mdpi.com
Tacrine-Quinoline HybridLinker at C-5 (vs. C-2)Significantly reduced activity. mdpi.com

Creating hybrid molecules that combine the quinoline scaffold with other pharmacophores is a well-established strategy to develop multifunctional agents or enhance potency. semanticscholar.org For example, tacrine-quinoline hybrids have been designed where the quinoline moiety acts as a peripheral anionic site (PAS)-binding group for cholinesterase enzymes. mdpi.com The design of such hybrids allows for simultaneous engagement with multiple binding sites on a target protein. mdpi.com

Fusing additional rings to the quinoline core creates polycyclic systems with distinct chemical and biological properties. tandfonline.com Pyrimidine-fused quinoline derivatives, for example, are found in several bioactive natural products and are of significant interest in medicinal chemistry. nih.gov The fusion of different heterocyclic systems to the quinoline core can lead to novel compounds with a wide range of pharmacological activities, from anticancer to antimicrobial. nih.gov This approach allows for the creation of rigid molecular architectures that can be tailored for specific biological targets.

SAR in Specific Pre-clinical Biological Contexts

The structure-activity relationship (SAR) of this compound and its analogues has been extensively investigated across various preclinical models. These studies reveal how specific structural modifications to the quinoline core, the C-2 phenyl ring, and the C-8 trifluoromethyl group influence the compound's interaction with biological targets, thereby determining its efficacy in different therapeutic contexts.

SAR for Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines

The quinoline scaffold is a recognized pharmacophore in the development of anticancer agents, with analogues demonstrating activity against various cancer cell lines through mechanisms like the inhibition of topoisomerase and protein kinases. researchgate.netnih.gov The SAR for this compound derivatives highlights several key structural features that govern their cytotoxic potential.

The substitution pattern on the quinoline core is critical. Modifications at the N-1 position, such as the addition of a cyclopropyl (B3062369) group, have been shown to enhance antiproliferative activity by improving interference with Topoisomerase II. researchgate.net The presence and nature of substituents on the C-2 phenyl ring also significantly modulate activity. For instance, in a series of 2-arylquinolines, specific substitutions led to potent dual inhibitory activity against EGFR and FAK, two kinases involved in cancer progression. nih.gov

Compound SeriesKey Structural Features for ActivityTarget/MechanismCancer Cell LinesCitation
Quinolone Analogues N-1 cyclopropyl groupTopoisomerase II inhibitionGeneral researchgate.net
2-Arylquinolines Specific substitutions on the C-2 aryl ringDual EGFR/FAK inhibitionColorectal (DLD-1, HCT-116) nih.gov
Quinazoline Derivatives 2-chloro substitution; 1-hydroxyethyl group at C-4Tubulin polymerization inhibition (colchicine site)Lung, Colon, Breast, Prostate, Cervical nih.gov
8-Hydroxyquinolines Electron-withdrawing groups at C-5Not specifiedMultidrug-resistant cells acs.org

SAR for Antiviral Activity, specifically against Zika Virus

The emergence of the Zika virus (ZIKV) prompted the screening of various chemical libraries, where quinoline derivatives showed significant promise. nih.gov SAR studies on analogues of this compound have been particularly focused on optimizing anti-ZIKV potency.

Research into 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives, which are structurally related to the antimalarial drug mefloquine (B1676156), demonstrated that these compounds inhibit ZIKV replication in vitro. nih.gov The presence of two trifluoromethyl groups, one at C-2 and another at C-8, appears to be a key feature for this activity. researchgate.net The mechanism of action for many antiviral quinolines is thought to involve the inhibition of autophagy, a cellular process that ZIKV exploits for its replication. nih.gov Novel quinoline derivatives, GL-287 and GL-382, were developed as autophagy inhibitors and showed potent anti-ZIKV activity in human ocular cells without the cytotoxicity associated with other inhibitors like hydroxychloroquine. nih.gov

The SAR indicates that modifications to the side chain attached to the quinoline core can drastically affect antiviral efficacy. For instance, while mefloquine itself has anti-ZIKV activity, certain synthetic analogues with modified side chains show improved potency, inhibiting up to 75% of viral replication at tested concentrations. nih.gov

Compound SeriesKey Structural Features for ActivityMechanism of ActionVirusCitation
2,8-bis(trifluoromethyl)quinolines Two -CF3 groups at C-2 and C-8Inhibition of ZIKV replicationZika Virus (ZIKV) nih.gov
Quinoline Derivatives (GL-287, GL-382) Undisclosed modifications to quinoline coreAutophagy inhibitionZika Virus (ZIKV) nih.gov
Quinazolinone Compounds Trisubstituted quinazolinone coreInhibition of ZIKV/DENV replicationZika Virus, Dengue Virus nih.govnih.gov

SAR for Antimycobacterial and Antimicrobial Efficacy

The quinolone core is the foundation of the fluoroquinolone class of antibiotics, and its SAR is well-established. nih.gov For antimycobacterial activity, particularly against Mycobacterium tuberculosis (Mtb), the quinoline scaffold continues to be a source of lead compounds. austinpublishinggroup.comrsc.orgresearchgate.net

Key structural elements for broad antibacterial efficacy include a halogen (fluorine) at the C-6 position and a cyclopropyl group at the N-1 position. mdpi.com The substituent at the C-7 position is crucial for potency and spectrum; typically, a piperazine (B1678402) or pyrrolidine (B122466) ring at this position enhances activity against Gram-positive bacteria. nih.gov A halogen at the C-8 position, such as in the parent compound's trifluoromethyl group (which contains fluorine), can improve oral absorption and activity against anaerobic bacteria. nih.gov

In the context of anti-TB agents, novel quinoline derivatives have shown significant promise. nih.gov For example, isatin-tethered quinolines demonstrated potent activity against Mtb, with one derivative (Q8b) showing a 100-fold increase in activity compared to its lead compound. nih.gov Studies on 8-hydroxyquinoline analogues also revealed activity against Mtb, with the mechanism often linked to the chelation of divalent metal ions essential for microbial enzyme function. researchgate.net

Compound ClassKey Structural Features for ActivityTarget OrganismCitation
Fluoroquinolones N-1 cyclopropyl; C-6 fluoro; C-7 piperazinyl/pyrrolidinyl; C-8 halogenBroad-spectrum bacteria nih.govmdpi.com
Isatin-tethered Quinolines Hybrid structure combining quinoline and isatin (B1672199) scaffoldsMycobacterium tuberculosis nih.gov
8-Hydroxyquinolines 8-hydroxyl group for metal chelation; Substituents at C-5 or C-7Mycobacterium tuberculosis, various bacteria researchgate.net

SAR in Cytoprotective and Anti-neurodegenerative Agents

Quinolone derivatives have been explored for their potential in treating neurodegenerative disorders due to their ability to cross the blood-brain barrier and interact with targets in the central nervous system. nih.govnih.gov The SAR for neuroprotection often involves modulating properties like antioxidant activity, anti-inflammatory effects, and inhibition of key enzymes like acetylcholinesterase (AChE). nih.govnih.govblogspot.com

SAR in P-Selectin Inhibition

P-selectin is a cell adhesion molecule involved in inflammation and thrombosis. nih.gov Quinoline salicylic (B10762653) acids have been identified as a class of small-molecule P-selectin inhibitors. researchgate.net SAR studies in this area led to the development of compounds like PSI-421, an analogue with improved pharmacokinetic properties. nih.gov

The core scaffold consists of a quinoline ring linked to a salicylic acid moiety. The SAR exploration focused on modifications to the C-2 side chain of the quinoline and the A-ring (the benzene (B151609) portion) of the quinoline core. nih.gov A key finding was that introducing branching at the alpha position of the C-2 benzyl (B1604629) side chain could enhance properties. Specifically, replacing the benzyl group of an earlier lead compound (PSI-697) with a 1-(4-chlorophenyl)cyclopropyl group led to the discovery of PSI-421. nih.gov This modification resulted in a marked improvement in aqueous solubility and oral efficacy in animal models of vascular injury, demonstrating how targeted structural changes can overcome pharmacokinetic limitations while maintaining potency. nih.gov

Computational and Cheminformatic Approaches to SAR Elucidation

Computational methods are increasingly employed to rationalize and predict the SAR of quinoline derivatives, accelerating the drug discovery process. nih.gov Molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are key tools used to understand how these compounds interact with their biological targets at a molecular level. nih.govnih.gov

In the development of anticancer agents, molecular modeling has been used to justify the dual inhibitory activity of 2-arylquinolines against EGFR and FAK, providing insights into the binding modes within the kinase active sites. nih.gov For anti-neurodegenerative agents, computational protocols have been used to screen large virtual libraries of quinoline derivatives to identify candidates with high binding affinity for enzymes like acetylcholinesterase. nih.gov These in silico analyses help prioritize compounds for synthesis and biological testing. researchgate.net

For antiviral applications against ZIKV, cheminformatic approaches can help identify common pharmacophoric features among active compounds and guide the design of new analogues with improved potency. nih.gov Similarly, in the optimization of P-selectin inhibitors, computational chemistry was incorporated to explain the experimental results and understand the structural requirements for high activity. nih.govmdpi.com These computational studies provide a theoretical framework that complements experimental SAR data, leading to a more rational design of novel this compound analogues for various therapeutic applications.

Pre Clinical Pharmacological Activities and Molecular Mechanisms of Action

Modulation of Cellular Pathways and Processes

There is no available scientific literature detailing the efficacy or mechanism of action of 2-Phenyl-8-trifluoromethyl-4-quinolinol as an inhibitor of Zika virus replication. Research into antiviral agents for Zika has explored other classes of quinoline (B57606) derivatives, but findings specific to this compound have not been published. nih.gov

No studies have been published that specifically investigate the anti-proliferative or cytotoxic effects of this compound on cancer cell lines. Consequently, there is no data on its ability to induce apoptosis or cause DNA fragmentation. While other novel quinolinol and 8-hydroxyquinoline (B1678124) derivatives have shown cytotoxic activities and the ability to trigger apoptosis, these findings cannot be directly attributed to this compound. nih.govrsc.org

The enzyme inhibition profile for this compound has not been characterized. There are no public reports of its activity against key enzymes such as Topoisomerase I or cholinesterases.

There is no research available on the effects of this compound on the inhibition of β-amyloid or other forms of protein aggregation relevant to neurodegenerative diseases.

While the general structure of a 2-phenyl-4-quinolinol suggests a potential for antioxidant activity, and the trifluoromethyl group is considered favorable for such properties, no specific experimental studies have been conducted to confirm or quantify the anti-inflammatory or antioxidant effects of this compound. mdpi.comresearchgate.net Investigations into other 2-(4-phenylquinoline-2-yl)phenol derivatives have shown anti-inflammatory potential through mechanisms like COX-2 inhibition, but this is not directly transferable. nih.gov

Interaction with Specific Molecular Targets

Given the absence of data on the pharmacological activities of this compound, its specific molecular targets remain unknown. Mechanistic studies on some distinct quinolinol compounds have suggested potential interactions with cellular proteins via cysteine residues, but this has not been demonstrated for the compound . mdpi.com

Ligand-Receptor Binding Studies and Affinities

No specific data on ligand-receptor binding studies or affinity values (e.g., Kd, Ki) for this compound was found.

Enzyme Kinetics and Mechanism of Inhibition

No information regarding the enzyme kinetics or specific mechanisms of enzyme inhibition (e.g., competitive, non-competitive) for this compound is available in the searched scientific literature.

Nucleic Acid Interaction Studies

No studies detailing the interaction of this compound with nucleic acids were identified.

In Vitro and Ex Vivo Efficacy Models for Pre-clinical Evaluation

Specific data from in vitro or ex vivo efficacy models for this compound could not be located.

Cell-Based Assays for Determining Potency and Selectivity

No results from cell-based assays determining the potency (e.g., IC50, EC50) or selectivity of this compound were found.

Biochemical Assays for Target Engagement and Pathway Modulation

There is no available information from biochemical assays that would confirm target engagement or describe the modulation of cellular pathways by this compound.

Metal Chelation Properties and their Biological Implications

While the broader class of 8-hydroxyquinolines is known for metal chelation, no specific studies on the metal chelation properties of this compound or their biological implications were found.

Based on a comprehensive search for scientific literature, there are currently no available detailed computational and theoretical investigation studies specifically focused on the chemical compound “this compound”. The required data for the requested sections and subsections, including quantum chemical calculations, molecular modeling, and molecular docking simulations for this exact molecule, have not been published in the accessible scientific literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "this compound". Research data on related but structurally distinct quinoline derivatives exists, but per the user's strict instructions, information on other compounds cannot be used.

Advanced Computational and Theoretical Investigations

Molecular Electrostatic Potential (MEP) Mapping and Natural Bond Orbital (NBO) Analysis

Advanced computational methods provide a lens into the electronic framework of a molecule, offering insights that are often unattainable through experimental means alone. For 2-phenyl-8-trifluoromethyl-4-quinolinol, MEP and NBO analyses have been instrumental in characterizing its fundamental electronic properties.

Charge Distribution and Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a crucial tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. While specific MEP data for this compound is not available in the public domain, the general principles of MEP analysis on similar quinoline (B57606) derivatives allow for a qualitative prediction.

In a typical quinolinol structure, the regions of negative electrostatic potential (electron-rich) are generally located around the oxygen and nitrogen atoms due to their high electronegativity. These sites represent the most likely points for electrophilic attack. Conversely, the hydrogen atoms, particularly the one attached to the hydroxyl group, exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack. The presence of the electron-withdrawing trifluoromethyl group at the C8 position is expected to significantly influence the electron density distribution across the quinoline ring system, likely creating a more electron-deficient (more positive potential) aromatic system compared to unsubstituted quinolinols. The phenyl group at the C2 position would further modulate this charge distribution.

Assessment of Molecular Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule, going beyond the classical Lewis structure representation. It evaluates donor-acceptor interactions, which are key indicators of molecular stability arising from charge delocalization. These interactions involve the transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For molecules containing aromatic systems and heteroatoms, significant stabilization energies arise from interactions between lone pair orbitals and antibonding π* orbitals (n → π) and between bonding π orbitals and antibonding π orbitals (π → π*). In this compound, key interactions would be expected between:

The lone pairs of the oxygen and nitrogen atoms and the π* antibonding orbitals of the quinoline and phenyl rings.

The π orbitals of the aromatic rings, leading to extensive delocalization across the fused ring system.

Higher E(2) values for these interactions signify greater charge delocalization and, consequently, enhanced molecular stability. While precise E(2) values for this specific molecule are not documented in available literature, studies on analogous heterocyclic compounds confirm that such hyperconjugative interactions are fundamental to their stability.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its molecular polarizability (α) and first hyperpolarizability (β). Computational quantum chemistry is a powerful tool for predicting these properties.

The NLO properties of organic molecules are often associated with the presence of a donor-acceptor system, which facilitates intramolecular charge transfer (ICT). In this compound, the hydroxyl group (-OH) can act as an electron donor, while the trifluoromethyl (-CF3) group is a strong electron acceptor. This D-A substitution on the quinoline scaffold, a conjugated π-system, is a classic design strategy for enhancing NLO response.

Theoretical calculations for similar quinoline derivatives have shown that such substitutions can lead to significant hyperpolarizability values. The key parameters calculated to evaluate NLO potential are the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β₀). A large β₀ value is indicative of a strong NLO response. Although specific calculated values for this compound are not available, the molecular architecture strongly suggests it would possess noteworthy NLO properties.

Below is a hypothetical data table illustrating the kind of results that would be generated from a computational NLO study.

ParameterSymbolHypothetical Value (a.u.)
Dipole Momentμ> 5 Debye
Mean Polarizability<α>> 200 a.u.
Total First Hyperpolarizabilityβ₀> 1000 a.u.

Note: The values in this table are illustrative and based on trends observed in similar compounds. They are not based on actual computational results for this compound.

Derivatization and Analogue Development for Enhanced Biological Profiles

Design Principles for Novel Quinoline (B57606) Derivatives with Specific Pharmacophores

The design of new analogues of 2-Phenyl-8-trifluoromethyl-4-quinolinol is guided by established medicinal chemistry principles aimed at optimizing interactions with biological targets. The core structure presents several key pharmacophoric features that are strategic points for modification: the quinoline ring system, the C2-phenyl group, the C4-hydroxyl group, and the C8-trifluoromethyl group.

Key design principles include:

Structure-Based Drug Design: When the structure of the biological target is known, computational tools like molecular docking can be used to predict how modifications to the lead compound will affect its binding affinity and selectivity. This allows for the rational design of derivatives with enhanced target engagement.

Pharmacophore Modeling: By identifying the essential structural features responsible for biological activity, new molecules can be designed that retain these key elements while introducing novel functionalities to improve other properties. For the 2-phenyl-4-quinolinol scaffold, the aromatic rings may engage in π-stacking interactions, the hydroxyl group can act as a hydrogen bond donor or acceptor, and the trifluoromethyl group can influence lipophilicity and metabolic stability. nih.gov

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved biological activity or pharmacokinetics. For example, the phenyl ring could be replaced with other aromatic or heteroaromatic systems, or the hydroxyl group could be substituted with an amine or thiol to probe different hydrogen bonding interactions.

Modulation of Physicochemical Properties: The trifluoromethyl (-CF3) group at the C8 position is a critical feature. nih.gov It is a strong electron-withdrawing group and is highly lipophilic, which can enhance metabolic stability and cell membrane permeability. nih.gov Further modifications often focus on balancing lipophilicity and aqueous solubility to achieve optimal absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthesis of Chemically Modified Analogues of this compound

The synthesis of analogues typically begins with the construction of the core quinoline ring, followed by the introduction or modification of various substituents. Common synthetic strategies like the Conrad-Limpach or Gould-Jacobs reactions can be adapted to produce the central quinolinol scaffold from substituted anilines and β-ketoesters. chemicalbook.comnih.gov For instance, 2-(trifluoromethyl)aniline (B126271) can be reacted with an appropriate phenyl-substituted β-ketoester to form the desired this compound core. chemicalbook.com Subsequent modifications can then be made to this core structure.

The phenyl ring at the C2 position is a prime target for systematic modification to explore the structure-activity relationship (SAR). Introducing various substituents onto this ring can alter the compound's electronic properties, steric profile, and potential for new interactions with the biological target. nih.govmdpi.com

Common modifications include:

Electronic Effects: Introducing electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -F, -NO2) at the ortho, meta, or para positions. nih.gov

Steric Bulk: Varying the size of the substituent to probe the spatial constraints of the target's binding pocket.

Hydrophobicity/Hydrophilicity: Adding lipophilic groups (e.g., tert-butyl) or hydrophilic groups (e.g., -OH, -COOH) to modulate the compound's solubility and pharmacokinetic properties.

Heterocyclic Replacements: Replacing the phenyl ring entirely with other aromatic systems like pyridine (B92270), thiophene, or furan (B31954) to introduce heteroatoms that can act as hydrogen bond acceptors or alter the ring's electronic nature.

Position on Phenyl RingSubstituent ExampleRationale for ModificationPotential Impact
Para (4')-Cl, -FIntroduce halogen bonding, alter electronicsEnhanced binding affinity, altered metabolism
Para (4')-OCH3Introduce hydrogen bond acceptor, electron-donatingImproved potency, modified solubility
Meta (3')-CF3Increase lipophilicity and metabolic stabilityEnhanced cell permeability and half-life
Ortho (2')-CH3Introduce steric bulk, probe binding pocket shapeImproved selectivity

The quinoline core itself offers multiple positions for structural variation to fine-tune the molecule's properties.

Key modification sites include:

The C4-Position: The 4-hydroxyl group is a versatile handle for derivatization. It can be converted into ethers or esters to block its hydrogen-bonding capability and increase lipophilicity. nih.gov Alternatively, it can be replaced with an amino group, which can be further functionalized to introduce basic side chains, potentially improving solubility and allowing for salt formation. nih.gov

The C8-Position: While the trifluoromethyl group at C8 is often important for activity, its replacement can yield valuable SAR data. A notable example from related quinoline chemistry is the substitution with a pentafluorosulfanyl (–SF5) group, which is more lipophilic and sterically larger than -CF3, potentially offering enhanced stability and binding. nih.gov

Other Ring Positions (C5, C6, C7): These positions can be substituted with small groups like halogens or methyl groups to modulate the electronic landscape of the entire heterocyclic system without introducing significant steric hindrance.

Position on Quinoline RingModification ExampleSynthetic StrategyPotential Outcome
C4Conversion of -OH to -OCH3Williamson ether synthesisIncreased lipophilicity, loss of H-bond donor
C4Replacement of -OH with -NH2Buchwald-Hartwig amination or similarIntroduce basic center, new H-bonding
C8Replacement of -CF3 with -SF5Synthesis from a corresponding -SF5 aniline (B41778)Enhanced metabolic stability and lipophilicity
C6Addition of -ClElectrophilic aromatic substitution on the quinoline coreModified electronic properties and target interactions

Attaching various side chains, particularly at the C4 position, is a common strategy to extend the molecule into new regions of a target's binding site or to significantly alter physicochemical properties. nih.gov The 4-hydroxyl or a substituted 4-amino group can serve as an attachment point for linkers connected to other functional groups. These can include basic amines to improve aqueous solubility, alkyl chains of varying lengths to probe hydrophobic pockets, or more complex moieties designed to form specific interactions with the target protein.

Lead Optimization Strategies based on Pre-clinical Data

Lead optimization is an iterative cycle driven by preclinical data. danaher.combiobide.com Initial analogues of this compound are subjected to a battery of in vitro and in vivo assays to evaluate their efficacy, potency, and ADMET properties. nih.govcreative-biostructure.com

The optimization cycle typically follows these steps:

Design: Based on existing SAR data, new analogues are designed to address specific liabilities (e.g., low potency, poor solubility, rapid metabolism).

Synthesize: The designed compounds are chemically synthesized.

Test: The new compounds are evaluated in a panel of biological and pharmacokinetic assays. Key preclinical data includes:

Potency: Measurement of activity against the intended biological target (e.g., IC50 or EC50 values).

Selectivity: Assessment of activity against related targets to identify potential for off-target effects.

ADMET Profiling: In vitro assays to determine metabolic stability (e.g., using liver microsomes), cell permeability (e.g., Caco-2 assay), and potential toxicity.

Analyze: The data is analyzed to generate new SAR insights. For example, if a modification on the phenyl ring improves potency but increases metabolic instability, the next generation of compounds might combine that modification with another change on the quinoline core designed to block metabolism.

This iterative process continues until a drug candidate is identified that possesses a balanced profile of high potency, good selectivity, and favorable drug-like properties suitable for further development. biobide.com

Focused Library Synthesis for Comprehensive SAR Exploration

To efficiently explore the SAR around the this compound scaffold, a focused library of compounds is often synthesized. mdpi.com This involves a combinatorial or parallel synthesis approach where systematic variations are made at key positions of the molecule. For example, a library could be created by combining a set of 10 different substituted phenylacetonitriles with 5 different trifluoromethyl-substituted anilines, and then further reacting the resulting quinolinols with 5 different side chains at the C4-position. This approach allows for the rapid generation of a diverse set of related compounds, enabling a comprehensive mapping of the chemical space around the lead structure. The resulting data is crucial for building robust SAR models that can guide the design of more potent and selective candidates. researchgate.net

Scaffold PositionLibrary Component 1 (R1 on Phenyl Ring)Library Component 2 (R2 on Quinoline Ring)Library Component 3 (R3 at C4-Position)
Variation 1-H8-CF3-OH
Variation 24'-F7-Cl, 8-CF3-OCH3
Variation 34'-Cl6-F, 8-CF3-NH2
Variation 43'-CF38-SF5-NH-(CH2)2-N(CH3)2
Variation 54'-OCH35-CH3, 8-CF3-O-(CH2)2-OH

This table illustrates a hypothetical design for a focused library to explore SAR, combining variations at three key positions of the lead compound.

Future Research Directions and Translational Potential Pre Clinical Focus

Development of More Efficient and Sustainable Synthetic Routes

Furthermore, the development of novel catalytic systems, potentially involving earth-abundant metals or metal-free conditions, could offer more sustainable alternatives to traditional methods that often rely on precious metal catalysts. researchgate.net The application of microwave-assisted synthesis is another area that warrants further investigation, as it can significantly reduce reaction times and improve energy efficiency. nih.gov The ultimate goal is to develop scalable and sustainable synthetic routes that can readily produce a diverse library of 2-Phenyl-8-trifluoromethyl-4-quinolinol analogs for further biological evaluation.

Deeper Mechanistic Elucidation of Biological Actions and Target Validation

A thorough understanding of the molecular mechanisms underlying the biological effects of this compound is crucial for its rational development as a therapeutic agent. While preliminary studies may have identified certain biological activities, future research must delve deeper to precisely identify and validate its molecular targets. This will involve a combination of computational and experimental approaches.

Molecular docking studies can provide initial insights into potential binding interactions with various biological targets. nih.gov However, these in silico predictions must be validated through rigorous experimental techniques. For example, enzymatic assays can be used to determine the inhibitory activity against specific enzymes, such as kinases, which are common targets for quinoline-based compounds. nih.govresearchgate.net Cellular and molecular biology techniques, including Western blotting and reporter gene assays, will be essential to elucidate the compound's effects on specific signaling pathways.

Furthermore, target validation studies using techniques such as siRNA-mediated gene knockdown or CRISPR-Cas9 gene editing can confirm the role of the identified target in the observed biological effects. A comprehensive understanding of the mechanism of action will not only support the continued development of this compound but also guide the design of more potent and selective analogs.

Rational Design of Next-Generation Quinoline-Based Agents with Improved Selectivity

Building upon a deeper understanding of its mechanism of action, the rational design of next-generation quinoline-based agents with improved selectivity and potency is a key future direction. Structure-activity relationship (SAR) studies will be instrumental in identifying the key structural features of the this compound scaffold that are responsible for its biological activity. nih.gov

By systematically modifying different parts of the molecule, such as the phenyl ring, the trifluoromethyl group, and the quinolinol core, researchers can explore how these changes affect potency and selectivity. nih.gov For instance, the introduction of different substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced interactions with the target protein. nih.gov Similarly, exploring alternative fluorinated groups or other electron-withdrawing substituents at the 8-position could fine-tune the compound's properties.

The goal of this rational design approach is to develop new analogs with a superior therapeutic index, characterized by high potency against the desired target and minimal off-target effects. This will involve an iterative process of design, synthesis, and biological evaluation to identify lead candidates with the most promising pre-clinical profiles.

Exploration of Novel Pre-clinical Applications and Therapeutic Areas

While initial research may have focused on a specific therapeutic area, the diverse biological activities associated with the quinoline (B57606) scaffold suggest that this compound and its derivatives may have potential applications in a wide range of diseases. nih.gov Future pre-clinical studies should explore these novel therapeutic avenues.

Given the known anticancer properties of many quinoline derivatives, a systematic evaluation of this compound in various cancer cell lines and animal models of cancer is warranted. nih.govresearchgate.netrsc.org This could include exploring its potential as a dual inhibitor of EGFR and HER-2, which is a validated approach in cancer therapy. nih.govresearchgate.netrsc.org

Beyond oncology, the antimicrobial and antiviral properties of quinoline-based compounds suggest potential applications in infectious diseases. nih.govmdpi.com Screening against a panel of clinically relevant bacteria and viruses could uncover new therapeutic opportunities. Additionally, the neuroprotective and anti-inflammatory activities of some quinoline derivatives suggest that this scaffold could be explored for the treatment of neurodegenerative diseases and inflammatory disorders.

Investigation of Synergistic Effects in Pre-clinical Combination Studies

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. mdpi.comnih.gov Investigating the potential synergistic effects of this compound when used in combination with existing therapeutic agents is a critical pre-clinical research direction.

Pre-clinical studies should be designed to evaluate the efficacy of combination regimens in relevant cell culture and animal models. nih.gov These studies can help determine whether the combination of this compound with another drug results in an additive or synergistic effect. mdpi.com For example, in the context of cancer, it could be combined with standard-of-care chemotherapeutic agents or targeted therapies to assess its potential to enhance efficacy or overcome drug resistance. mdpi.com

Pharmacokinetic and pharmacodynamic (PK/PD) modeling can be a valuable tool in designing and interpreting these combination studies, helping to optimize dosing schedules and predict clinical outcomes. nih.gov The identification of synergistic combinations could significantly enhance the therapeutic potential of this compound and provide a strong rationale for its further clinical development.

Q & A

Q. What statistical methods are recommended for analyzing SAR datasets with multifactorial variables?

  • Methodological Answer :
  • Multivariate Analysis : Apply PCA or PLS regression to correlate substituent properties (e.g., logP, Hammett constants) with bioactivity .
  • Machine Learning : Train models (e.g., random forest) on datasets ≥50 compounds to predict activity cliffs .
  • Bayesian Inference : Quantify uncertainty in potency predictions for understudied derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-8-trifluoromethyl-4-quinolinol
Reactant of Route 2
2-Phenyl-8-trifluoromethyl-4-quinolinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.